1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE
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Overview
Description
1,2-Diiodo-4,5-(dihexyloxy)benzene: is an organic compound characterized by the presence of two iodine atoms and two hexyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diiodo-4,5-(dihexyloxy)benzene typically involves the iodination of a precursor compound, such as 4,5-dihexyloxybenzene. The reaction is carried out under controlled conditions to ensure selective iodination at the 1 and 2 positions on the benzene ring. A common method involves the use of iodine and an oxidizing agent, such as potassium iodate, in an acidic medium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4,5-(dihexyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The hexyloxy groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hexyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
1,2-Diiodo-4,5-(dihexyloxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic electronic materials, such as conductive polymers and liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.
Catalysis: The compound can be used in catalytic processes, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 1,2-diiodo-4,5-(dihexyloxy)benzene depends on the specific application and reaction it is involved in. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through the action of palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Similar in structure but lacks the hexyloxy groups.
1,2-Dibromo-4,5-(dihexyloxy)benzene: Similar but with bromine atoms instead of iodine.
1,2-Diiodo-4,5-(dimethoxy)benzene: Similar but with methoxy groups instead of hexyloxy groups.
Uniqueness
1,2-Diiodo-4,5-(dihexyloxy)benzene is unique due to the presence of both iodine atoms and hexyloxy groups, which confer distinct reactivity and solubility properties. The hexyloxy groups increase the compound’s hydrophobicity and influence its behavior in organic solvents, making it suitable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
156245-10-2 |
---|---|
Molecular Formula |
C18H28O2I2 |
Molecular Weight |
0 |
Synonyms |
1,2-DIIODO-4,5-(DIHEXYLOXY)BENZENE |
Origin of Product |
United States |
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